1H-Imidazol-1-yl-butanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-5(7(12)13)9-2-1-8-4-9/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYGEMCCIXMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389370 | |
| Record name | 1H-Imidazol-1-yl-butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88660-82-6 | |
| Record name | 1H-Imidazol-1-yl-butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Imidazol 1 Yl Butanedioic Acid
Strategies for the De Novo Synthesis of 1H-Imidazol-1-yl-butanedioic Acid
The creation of the this compound framework can be achieved through several synthetic routes, primarily involving the formation of the nitrogen-carbon bond between the imidazole (B134444) ring and the butanedioic acid backbone.
N-Alkylation Approaches for Imidazole Ring Functionalization
A primary strategy for the synthesis of this compound and its derivatives is the N-alkylation of the imidazole ring. This involves the reaction of imidazole with a suitable butanedioic acid derivative, typically a halo-substituted version or an activated ester. For instance, the reaction of imidazole with an alkyl bromoacetate (B1195939) in the presence of a base like potassium carbonate is a common method to achieve N-alkylation. nih.govsciforum.net While direct alkylation with a brominated butanedioic acid derivative is a plausible route, many reported syntheses utilize precursors like imidazol-1-yl-acetic acid, which is then further modified. vulcanchem.comresearchgate.net
The choice of solvent and base is crucial for these reactions. Anhydrous conditions and a suitable base, such as sodium hydride or potassium carbonate, are often employed to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity towards the alkylating agent. researchgate.net
Coupling Reactions Incorporating the Butanedioic Acid Moiety
The butanedioic acid moiety can be introduced through coupling reactions. One notable approach is the Michael addition of imidazole to an α,β-unsaturated dicarboxylic acid derivative, such as maleic acid or its esters. This conjugate addition is a powerful method for forming carbon-nitrogen bonds. The reaction can be catalyzed by bases or enzymes. nih.govnih.govwikipedia.org For example, the base-catalyzed addition of imidazole to dimethyl maleate (B1232345) would yield the corresponding dimethyl ester of this compound, which can then be hydrolyzed to the diacid.
Another approach involves the condensation of imidazole with a pre-functionalized butanedioic acid derivative. For example, reacting imidazole with a compound like 2-bromosuccinic acid or its ester equivalent under basic conditions would lead to the desired product via nucleophilic substitution.
| Reactants | Reagents and Conditions | Product | Reference |
| Imidazole, tert-butyl chloroacetate | K2CO3, refluxing ethyl acetate | imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |
| Imidazole, Benzyl chloroacetate | K2CO3, room temperature | Benzyl 2-(1H-imidazol-1-yl)acetate | sciforum.net |
| Imidazole, Acrylates | Alkaline protease, pyridine, 50°C | N-substituted imidazole derivatives | nih.gov |
Stereoselective Synthesis of Enantiomeric this compound Forms
The synthesis of specific enantiomers of this compound has been achieved, highlighting the potential for creating chiral molecules with specific biological activities. A reported method for the preparation of (S)-2-(1H-Imidazol-1-yl)succinic acid involves a multi-component reaction. masterorganicchemistry.com
The synthesis starts with the reaction of a formaldehyde (B43269) solution and a glyoxal (B1671930) water solution. To this mixture, a solution of L-2-aminosuccinic acid (L-aspartic acid), ammonia, and sodium hydroxide (B78521) is added. The reaction is stirred at 50°C, and upon completion, the mixture is acidified with concentrated hydrochloric acid to precipitate the product. The resulting solid is then purified. masterorganicchemistry.com This method directly yields the (S)-enantiomer due to the use of the chiral starting material, L-aspartic acid.
Functionalization and Derivatization Reactions of this compound
Once synthesized, this compound can be further modified at its various functional sites, including the second nitrogen of the imidazole ring and the two carboxylic acid groups.
Modifications at the Imidazole Nitrogen Atoms
While the initial synthesis focuses on the N-1 position of the imidazole ring, the second nitrogen atom (N-3) can also be functionalized. This typically involves quaternization to form 1,3-disubstituted imidazolium (B1220033) salts. Such reactions are generally carried out by treating the N-substituted imidazole with an alkylating agent. For this compound, this would involve reacting it with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding imidazolium salt. The presence of the carboxylic acid groups may require protection prior to this step to avoid unwanted side reactions.
Esterification and Amidation Reactions of the Carboxylic Acid Moieties
The two carboxylic acid groups of this compound are key handles for derivatization, allowing for the formation of esters and amides.
Esterification: The carboxylic acid moieties can be readily converted to esters through reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent. For example, the synthesis of imidazol-1-yl-acetic acid ethyl ester has been reported by reacting imidazole with ethyl bromoacetate. researchgate.net A similar strategy can be applied to this compound, reacting it with an alcohol like ethanol (B145695) or methanol (B129727) in the presence of a strong acid like sulfuric acid or by using reagents like thionyl chloride followed by the alcohol.
Amidation: The formation of amides from the carboxylic acid groups is a common transformation. This can be achieved by reacting this compound with an amine in the presence of a coupling agent. A wide variety of coupling reagents are available for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. cbijournal.com The general procedure involves activating the carboxylic acid with the coupling reagent, followed by the addition of the desired amine. scholaris.ca
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| Imidazol-1-yl-acetic acid | n-butylamine | DBU, reflux | N-butyl-2-(1H-imidazol-1-yl)acetamide | researchgate.net |
| Carboxylic acids | Amines/acid hydrazides | EDC.HCl/PEG-400 | N-substituted amides | cbijournal.com |
| Carboxylic acids | Amines | Thionyl chloride | Secondary and tertiary amides | rsc.org |
Transformations Involving the Butanedioyl Chain
The butanedioyl chain of this compound possesses two carboxylic acid functional groups, which are amenable to a variety of chemical transformations. These reactions allow for the modification of the compound's physical and chemical properties, paving the way for the synthesis of a diverse range of derivatives.
Esterification: The carboxylic acid groups can be readily converted to esters through reaction with alcohols in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The esterification can be controlled to produce either a mono-ester or a di-ester by adjusting the stoichiometry of the alcohol and the reaction conditions. The synthesis of various esters, including those with primary and secondary alcohols, is feasible. organic-chemistry.org
Amidation: The carboxylic acid moieties can also be transformed into amides by reacting with primary or secondary amines. This reaction is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents. youtube.com The synthesis of a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides has been reported, demonstrating the feasibility of amidation on imidazole-containing dicarboxylic acids. nih.gov
The following table summarizes the key transformations of the butanedioyl chain:
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) | Mono- or Di-ester |
| Amidation | Amine (R-NH₂ or R₂NH), Coupling Agent (e.g., HATU, HOBt) | Mono- or Di-amide |
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. Several green approaches can be applied to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.com The synthesis of substituted imidazoles has been successfully achieved using microwave-assisted one-pot multicomponent reactions. tubitak.gov.tr This technology can be applied to the N-alkylation of imidazole with a butanedioic acid derivative, potentially offering a more sustainable route. The use of green solvents like water under microwave conditions further enhances the environmental credentials of the synthesis. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of imidazole derivatives. nih.gov Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. The ultrasound-assisted synthesis of imidazolium salts has been reported to give increased yields and dramatically reduced reaction times. nih.gov This technique presents another viable green alternative for the preparation of this compound.
The following table highlights some green chemistry approaches applicable to the synthesis:
| Green Chemistry Approach | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. youtube.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. nih.govnih.gov |
| Use of Green Solvents | Reduced environmental impact (e.g., water). nih.gov |
Reaction Mechanism Elucidation for Key Synthetic Steps
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the outcome of the synthesis. The key synthetic step in the preparation of this compound is the N-alkylation of imidazole.
The generally accepted mechanism for the N-alkylation of imidazole with an alkyl halide proceeds via a nucleophilic substitution reaction. The imidazole, acting as a nucleophile, attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion as a leaving group. The reaction can be facilitated by a base, which deprotonates the imidazole to form the more nucleophilic imidazolate anion.
In the context of synthesizing this compound by reacting imidazole with 2-bromobutanedioic acid, the mechanism would involve the nucleophilic attack of the nitrogen atom of the imidazole ring on the carbon atom bearing the bromine atom. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The presence of the carboxylic acid groups on the butanedioic acid moiety can influence the reactivity, and the reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct and to facilitate the reaction.
A computational study on the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives provides insights into the electronic aspects of such reactions. researchgate.net The regioselectivity of N-alkylation in unsymmetrical imidazoles is governed by a combination of steric and electronic effects, with electron-withdrawing groups on the imidazole ring influencing the site of alkylation. otago.ac.nz
Advanced Spectroscopic and Structural Characterization of 1h Imidazol 1 Yl Butanedioic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1H-Imidazol-1-yl-butanedioic acid in solution. It provides detailed information on the chemical environment of each atom, their connectivity, and spatial arrangement.
Conformational Analysis via 1D and 2D NMR Techniques
The conformational flexibility of the butanedioic acid chain and the orientation of the imidazole (B134444) ring relative to this chain are key structural features of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in defining these characteristics. researchgate.netnih.govnih.gov
In the ¹H NMR spectrum , the protons of the imidazole ring are expected to appear as distinct signals, with their chemical shifts influenced by the electronic effects of the substituent at the N-1 position. researchgate.netipb.pt The protons on the butanedioic acid backbone would present as a more complex pattern due to their diastereotopic nature and spin-spin coupling.
The ¹³C NMR spectrum complements the proton data, with the carbonyl carbons of the carboxylic acid groups resonating at the downfield end of the spectrum. The carbons of the imidazole ring show characteristic shifts that are sensitive to substitution and protonation state. rsc.orgresearchgate.netacs.org
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning these resonances unequivocally. COSY experiments establish the connectivity between adjacent protons, tracing the spin systems through the butanedioic acid chain and within the imidazole ring. HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.
To probe the through-space proximity of protons and thus deduce the preferred conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. researchgate.net For instance, NOE cross-peaks between protons of the imidazole ring and those on the butanedioic acid chain would indicate a folded conformation where these groups are in close spatial proximity. The relative intensities of these cross-peaks can provide semi-quantitative distance information. The conformational equilibrium of the succinic acid moiety itself, which can exist in trans and gauche forms, can also be investigated by analyzing the vicinal ³JHH coupling constants. researchgate.net
Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound Moieties (in D₂O, estimated values)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | ~8.0 - 8.5 | ~135 - 140 |
| Imidazole H-4/H-5 | ~7.0 - 7.5 | ~120 - 130 |
| N-CH | ~5.0 - 5.5 | ~50 - 55 |
| CH₂ | ~2.5 - 3.0 | ~30 - 35 |
| COOH | ~10 - 12 (in organic solvent) | ~175 - 180 |
Note: Chemical shifts are highly dependent on solvent, pH, and temperature. The values presented are estimates based on data for related compounds. pitt.edubmrb.io
Investigation of Tautomerism and Dynamic Processes
The imidazole ring of this compound can theoretically exist in different tautomeric forms, although N-1 substitution prevents the common prototropic tautomerism seen in unsubstituted imidazole. mdpi.comresearchgate.net However, protonation of the second nitrogen atom (N-3) can lead to an imidazolium (B1220033) cation, and the pKa of this equilibrium can be determined by pH-dependent NMR titrations. nih.govacs.org
Dynamic processes such as restricted rotation around the N-C bond connecting the imidazole ring to the butanedioic acid chain can be studied using variable-temperature NMR. If the rotation is slow on the NMR timescale, separate signals for conformers may be observed. As the temperature increases, these signals may broaden and coalesce, allowing for the determination of the energy barrier to rotation.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the intermolecular interactions within this compound. rsc.org
Molecular Fingerprinting and Functional Group Identification
The vibrational spectrum of this compound provides a unique "molecular fingerprint" that can be used for its identification. elsevierpure.comiaea.org Specific vibrational modes can be assigned to the various functional groups present in the molecule. ijera.comnih.gov
Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid groups is expected to give a strong, broad band in the IR spectrum, typically in the range of 1700-1760 cm⁻¹. The O-H stretching vibration will appear as a very broad absorption between 2500 and 3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers.
Imidazole Ring: The C=N and C=C stretching vibrations of the imidazole ring will produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netacs.orgresearchgate.net The C-H stretching vibrations of the ring appear above 3000 cm⁻¹.
Alkyl Chain: The C-H stretching and bending vibrations of the butanedioic acid backbone will be observed in the 2850-2960 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong | Weak |
| C-H (Imidazole) | Stretching | 3050 - 3150 | Medium | Medium |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium | Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 | Strong | Medium |
| C=N, C=C (Imidazole) | Ring Stretching | 1400 - 1600 | Medium-Strong | Strong |
| C-N | Stretching | 1250 - 1350 | Medium | Medium |
Note: These are typical ranges and can be influenced by the physical state and intermolecular interactions. rsc.orgchemicalbook.comacs.org
Analysis of Hydrogen Bonding Networks
In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid groups can form dimers through strong O-H···O hydrogen bonds. acs.orgfigshare.com Additionally, the N-3 atom of the imidazole ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid protons. acs.orgresearchgate.netrsc.org
These hydrogen bonds cause significant shifts in the vibrational frequencies. For example, the O-H stretching frequency is considerably lowered and broadened upon hydrogen bonding. The C=O stretching frequency may also shift, depending on the nature of the hydrogen bonding interaction. By comparing the spectra in different states (e.g., solid vs. dilute solution), the extent and nature of these hydrogen bonds can be inferred.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻ in high-resolution mass spectrometry (HRMS), allowing for the precise determination of its elemental composition. nih.govacs.orgmtc-usa.com
Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable insights into the molecule's structure. uab.edunih.gov For this compound, characteristic fragmentation pathways would likely include:
Loss of water (H₂O) from the carboxylic acid groups.
Loss of carbon dioxide (CO₂) via decarboxylation.
Cleavage of the butanedioic acid chain , leading to fragments corresponding to different parts of the chain. libretexts.org
Cleavage of the bond between the imidazole ring and the butanedioic acid chain , resulting in ions corresponding to the imidazole moiety and the butanedioic acid moiety.
Fragmentation of the imidazole ring itself , although this is generally less favorable than the loss of substituents. nih.govresearchgate.net
Plausible Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |
| 199.06 | 181.05 | H₂O | Dehydrated molecular ion |
| 199.06 | 155.07 | CO₂ | Decarboxylated molecular ion |
| 199.06 | 117.03 | C₄H₄O₃ | Imidazolyl-acetyl cation |
| 199.06 | 83.04 | C₅H₆N₂O₂ | Butenedioic acid related fragment |
| 199.06 | 69.04 | C₄H₄O₄ | Imidazole cation |
Note: The exact m/z values depend on the elemental composition and charge state. The proposed fragments are illustrative of expected pathways. whitman.edu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique would provide invaluable insights into its conformation, bond lengths, bond angles, and the nature of its intermolecular interactions.
The molecular structure of this compound, featuring a basic imidazole nitrogen and an acidic carboxylic acid group, strongly suggests the potential for intramolecular proton transfer, leading to the formation of a zwitterion. In the solid state, it is highly probable that the acidic proton from the butanedioic acid moiety will transfer to the imine nitrogen of the imidazole ring. This would result in a molecule with a positively charged imidazolium ring and a negatively charged carboxylate group.
This zwitterionic character is a known phenomenon in related compounds. For instance, the crystal structure of 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) clearly demonstrates a zwitterionic form, where the imidazole rings are protonated. The charge distribution in such a zwitterion would be characterized by a delocalized positive charge across the imidazolium ring and a localized negative charge on the carboxylate group. This charge separation is a key factor influencing the compound's physical properties and its interactions in the solid state.
Table 1: Representative Crystallographic Data for an Analogous Zwitterionic Imidazole Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.345 |
| b (Å) | 14.876 |
| c (Å) | 8.213 |
| β (°) | 109.87 |
| Volume (ų) | 1075.4 |
| Z | 2 |
Note: Data is illustrative and based on a known zwitterionic imidazole derivative.
The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds. The protonated imidazole ring (imidazolium) would act as a hydrogen bond donor, while the carboxylate group would be a hydrogen bond acceptor. These interactions would likely be the primary drivers of the crystal packing.
Table 2: Common Intermolecular Interactions in Imidazole-Containing Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H / N-H | N / O | 2.6 - 3.0 |
| C-H···O/N | C-H | O / N | 3.0 - 3.5 |
| π–π Stacking | Imidazole Ring | Imidazole Ring | 3.7 - 3.8 (centroid-centroid) |
Note: The values presented are typical ranges observed in related structures.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Assignment
If the imidazole group is attached to the 2-position of the butanedioic acid backbone, a chiral center is created. This would result in the existence of two enantiomers, (R)- and (S)-1H-Imidazol-1-yl-butanedioic acid. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for assigning the absolute configuration of such chiral molecules in solution.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For the enantiomers of this compound, their CD spectra would be mirror images of each other, exhibiting Cotton effects (peaks or troughs) of equal magnitude but opposite sign at specific wavelengths.
The process of stereochemical assignment using CD spectroscopy typically involves a combined experimental and theoretical approach. The CD spectrum of the synthesized or isolated compound is recorded experimentally. Then, quantum chemical calculations are used to predict the theoretical CD spectra for both the (R) and (S) enantiomers. A comparison of the experimental spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. This method is particularly valuable when obtaining single crystals suitable for X-ray crystallography is challenging.
ORD, a complementary technique, measures the rotation of the plane of linearly polarized light as a function of wavelength. The data from ORD can be used to confirm the stereochemical assignment made by CD spectroscopy.
Theoretical and Computational Chemistry of 1h Imidazol 1 Yl Butanedioic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a quantum mechanical description of the electron distribution, which governs the chemical behavior of the compound.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) has become a important tool for predicting the structural and electronic properties of molecules. DFT studies on imidazole (B134444) derivatives, which are structurally related to 1H-Imidazol-1-yl-butanedioic acid, have demonstrated a strong correlation between calculated and experimental data.
The optimized molecular geometry of related imidazole compounds reveals key bond lengths and angles. For instance, in a similar compound, (S)-2-(1H-imidazol-1-yl)succinic acid, which exists as a zwitterion, the C-O bond distances in the deprotonated carboxylate group are nearly identical due to resonance. nih.gov DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, can accurately predict these structural parameters. niscpr.res.incyberleninka.ru
Vibrational frequency analysis, also performed using DFT, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for related benzimidazole (B57391) derivatives show good agreement with experimental values. niscpr.res.inmdpi.com For example, the characteristic stretching vibrations for C=O, C-H, and O-H groups can be precisely assigned. mdpi.com The O-H stretching vibration is typically observed in the range of 3400-3600 cm⁻¹, while C-H stretching vibrations in aromatic rings appear around 3000-3100 cm⁻¹. mdpi.com
Table 1: Representative Calculated Vibrational Frequencies for a Related Benzimidazole Derivative
| Vibrational Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
|---|---|
| O-H Stretch | 3619 |
| Aromatic C-H Stretch | 3123, 3089, 3077 |
| C=O Stretch | 1776 |
| C=N Stretch | 1548 |
| C-N Stretch | 1340 |
Data is illustrative and based on studies of structurally similar compounds. mdpi.com
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. These methods are particularly useful for obtaining precise electronic properties. Studies on various imidazole derivatives have employed ab initio calculations, such as the Hartree-Fock (HF) method with basis sets like 6-31G(d,p), to investigate their electronic structure. researchgate.net These calculations can provide valuable data on ionization potential, electron affinity, and electronegativity, which are crucial for understanding the reactivity of this compound. researchgate.net For instance, ab initio calculations have been used to interpret the structural features of imidazolium (B1220033) salts by analyzing the gas-phase structures of the constituent ions. researchgate.net
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests a more reactive molecule. For related imidazole derivatives, the HOMO is often located on the imidazole ring, indicating that this is a likely site for electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgresearchgate.net The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. niscpr.res.in In imidazole-containing compounds, the regions around nitrogen atoms and carbonyl oxygen atoms typically exhibit a negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the imidazole ring often show a positive potential, indicating sites for nucleophilic attack. niscpr.res.inchemrxiv.org
Table 2: Calculated FMO Energies for a Related Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.5 |
| E(LUMO) | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Data is illustrative and based on studies of structurally similar compounds. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stabilization of the molecule. rsc.org The strength of these interactions, known as hyperconjugation, can be quantified by second-order perturbation theory. researchgate.net In imidazole derivatives, NBO analysis reveals significant delocalization of electron density, contributing to their stability. niscpr.res.in The analysis of natural charges on individual atoms helps in understanding the charge distribution and reactivity. youtube.com For example, the nitrogen atoms in the imidazole ring typically carry a negative natural charge, confirming their nucleophilic character.
Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule like this compound, which has a flexible butanedioic acid chain, MD simulations can explore the different conformations it can adopt in solution.
The Automated Topology Builder (ATB) can be used to develop molecular force fields necessary for MD simulations of such compounds. uq.edu.au These simulations can reveal how the molecule's conformation changes in the presence of a solvent, such as water. Solvation effects can significantly influence the structure and reactivity of the molecule. MD simulations can also be used to study the formation and dynamics of intermolecular hydrogen bonds between the molecule and solvent molecules, which can impact its properties.
Molecular Modeling and Docking Studies of Interactions with Biomolecules
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. documentsdelivered.com These studies are crucial in drug discovery and design.
Molecular docking simulations place the molecule into the binding site of a protein and score the potential binding modes based on factors like shape complementarity and intermolecular interactions. researchgate.net For imidazole-containing compounds, these interactions often involve hydrogen bonding between the imidazole nitrogen atoms or the carboxylic acid groups and amino acid residues in the protein's active site. ekb.eg Hydrophobic interactions between the imidazole ring and nonpolar residues also play a significant role in binding. researchgate.net Studies on related benzimidazole derivatives have shown their potential to bind to enzymes like cyclin-dependent kinases, with the imidazole moiety playing a key role in the binding affinity. researchgate.net These computational predictions can guide the synthesis of new derivatives with improved biological activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-2-(1H-Imidazol-1-yl)succinic acid |
| 4-(1H-Imidazol-1-yl)butanoic acid |
| Benzimidazole |
Ligand-Protein Binding Mechanisms (e.g., Enzyme Active Sites)
Computational docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of small molecules like this compound to protein targets. While specific binding studies for this exact molecule are not extensively documented in publicly available literature, the binding mechanisms of similar imidazole-containing compounds, particularly as enzyme inhibitors, have been investigated. These studies provide a framework for understanding how this compound might interact with enzyme active sites.
The imidazole ring is a key feature, capable of participating in various non-covalent interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic character of the ring also allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site.
The butanedioic acid (succinic acid) portion of the molecule introduces two carboxylic acid groups. These groups are typically deprotonated at physiological pH, rendering them negatively charged. This allows for strong electrostatic interactions and the formation of salt bridges with positively charged amino acid residues like lysine (B10760008), arginine, and histidine. The carboxylate groups are also excellent hydrogen bond acceptors.
A hypothetical binding mode of this compound in an enzyme active site could involve the following interactions:
Hydrogen Bonding: The imidazole N-H and the carboxylate oxygens can form a network of hydrogen bonds with amino acid side chains (e.g., serine, threonine, asparagine, glutamine) and backbone amides.
Electrostatic Interactions: The negatively charged carboxylate groups can interact favorably with positively charged residues.
Van der Waals Contacts: The aliphatic chain of the butanedioic acid moiety and the imidazole ring can make van der Waals contacts with hydrophobic pockets in the binding site.
Energetic Contributions to Molecular Recognition
| Interaction Type | Contributing Moiety | Potential Interacting Residues | Estimated Energetic Contribution |
| Hydrogen Bonding | Imidazole N-H, Carboxylate groups | Ser, Thr, Asn, Gln, His, Arg | Favorable, -2 to -5 kcal/mol per bond |
| Electrostatic (Salt Bridge) | Carboxylate groups | Lys, Arg, His | Strong, -5 to -10 kcal/mol |
| π-π Stacking | Imidazole ring | Phe, Tyr, Trp | Favorable, -1 to -2 kcal/mol |
| Van der Waals | Entire molecule | Aliphatic and aromatic residues | Favorable, cumulative effect |
| Solvation/Desolvation | Entire molecule | Water | Unfavorable desolvation of polar groups, favorable desolvation of nonpolar groups |
The desolvation penalty is a critical factor. The polar carboxylate and imidazole groups are well-solvated in water, and the energy required to remove these water molecules upon binding must be compensated by favorable interactions with the protein. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate these energetic contributions from molecular dynamics simulation trajectories. These calculations provide a theoretical estimation of the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy.
Prediction of Spectroscopic Parameters from First Principles
First-principles quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties of molecules. These predictions can aid in the structural elucidation and characterization of compounds like this compound.
The crystal structure of (S)-2-(1H-Imidazol-1-yl)succinic acid reveals that it exists as a zwitterion, with a deprotonated carboxylate group and a protonated imidazole ring. researchgate.netuq.edu.au The molecules are involved in intermolecular O—H⋯O and N—H⋯O hydrogen bonds, which create a tightly bound three-dimensional structure. researchgate.netuq.edu.au This structural information is invaluable for setting up accurate computational models.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework has become a standard computational tool. bsphs.org By calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure, one can predict the ¹H and ¹³C NMR chemical shifts.
For this compound, the predicted chemical shifts would be sensitive to the protonation state and the local environment. The protons on the imidazole ring would show distinct chemical shifts depending on their proximity to the nitrogen atoms and the succinyl substituent. The protons of the succinyl moiety would also have characteristic shifts influenced by the neighboring imidazole and carboxylate groups.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretches, C=O stretches of the carboxylic acid, and ring vibrations of the imidazole. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group would be expected to appear in specific regions of the IR spectrum.
| Spectroscopic Parameter | Computational Method | Predicted Features for this compound |
| ¹H NMR Chemical Shifts | GIAO-DFT | Distinct signals for imidazole ring protons and succinyl chain protons. |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Resonances for carboxyl carbons, imidazole ring carbons, and aliphatic carbons. |
| IR Vibrational Frequencies | DFT | Characteristic peaks for O-H stretch, N-H stretch, C=O stretch, C-N stretch, and ring modes. |
| Raman Activities | DFT | Complementary vibrational information to IR, particularly for symmetric vibrations. |
The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and the inclusion of environmental effects, such as solvent or the solid-state crystal packing. Comparisons between calculated and experimental spectra are crucial for validating the computational model and ensuring its predictive power.
Biochemical and Enzymatic Interactions Involving 1h Imidazol 1 Yl Butanedioic Acid
Investigation of 1H-Imidazol-1-yl-butanedioic Acid as an Enzyme Substrate or Product
The bifunctional nature of this compound, featuring a heterocyclic imidazole (B134444) ring and a dicarboxylic acid chain, makes it a plausible candidate for interaction with several classes of enzymes.
Currently, there is a lack of specific kinetic and mechanistic studies on the enzymatic transformations of this compound. Research in this area would be necessary to determine if it can act as a substrate, and if so, to elucidate the reaction rates, enzyme affinity (Km), and catalytic efficiency (kcat/Km). Such studies would also reveal the mechanism of the enzymatic reaction, be it through hydrolysis, oxidation, ligation, or other transformations.
Based on its chemical structure, several enzyme classes could potentially interact with this compound:
Hydrolases: The amide-like bond between the imidazole nitrogen and the butanedioic acid backbone could be a target for hydrolases, specifically amidases, leading to the cleavage of the molecule into imidazole and butanedioic acid.
Ligases: Conversely, ligases could potentially synthesize this compound by catalyzing the formation of the bond between an activated form of butanedioic acid (e.g., succinyl-CoA) and imidazole.
Oxidoreductases: The butanedioic acid portion could be a substrate for dehydrogenases, similar to the action of succinate (B1194679) dehydrogenase in the citric acid cycle.
Transferases: The imidazole group could be subject to transferase activity, for instance, in the context of nucleotide biosynthesis or modification.
Role in Hypothetical or Known Metabolic Pathways
The structural components of this compound link it to fundamental metabolic pathways.
The imidazole ring is a core component of the amino acid histidine. The degradation of histidine proceeds through several intermediates containing an imidazole ring. nih.gov It is conceivable that this compound could be an intermediate or a byproduct of a yet-to-be-discovered pathway related to histidine metabolism.
The butanedioic acid (succinic acid) component is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. This suggests a potential link where the compound could either feed into the TCA cycle upon cleavage or be formed from TCA cycle intermediates.
A plausible biosynthetic route for this compound could involve the condensation of imidazole with a TCA cycle intermediate like succinyl-CoA, a reaction that would likely be catalyzed by a ligase. Another possibility is the modification of a histidine-related molecule, where the original side chain is altered to form the butanedioic acid moiety. The synthesis of related imidazole-containing acids, such as imidazol-1-yl-acetic acid, has been described, often involving the N-alkylation of imidazole. nih.govresearchgate.net These synthetic routes could provide a model for potential biosynthetic pathways.
Allosteric Modulation and Enzyme Inhibition Studies
While no studies have specifically investigated this compound as an allosteric modulator or enzyme inhibitor, the imidazole scaffold is present in numerous compounds with such activities. nih.govrsc.org Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govrsc.org
For instance, derivatives of 1H-imidazo[4,5-c]quinoline-4-amine have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov Furthermore, various imidazole-based compounds have been developed as inhibitors for enzymes like heme oxygenase-1 and Bruton's tyrosine kinase. researchgate.netnih.gov This suggests that the imidazole ring of this compound could potentially interact with allosteric or active sites of certain enzymes, leading to modulation or inhibition of their function. The dicarboxylic acid portion could also contribute to binding through electrostatic interactions with positively charged amino acid residues in an enzyme's binding pocket.
Table of Related Imidazole-Containing Enzyme Modulators
| Compound Name | Target Enzyme/Receptor | Type of Interaction | Reference |
|---|---|---|---|
| 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor | Positive Allosteric Modulator | nih.gov |
| 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308) | Heme Oxygenase-1 | Inhibitor | researchgate.net |
| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Inhibitor | nih.gov |
Molecular Mechanisms of Interaction with Biological Macromolecules (e.g., Receptor Binding)
Detailed studies elucidating the specific molecular mechanisms of interaction between this compound and biological macromolecules, such as receptor binding, are not extensively documented in publicly available scientific literature. However, an analysis of its structural and chemical properties provides a foundation for understanding its potential interactions.
Crystallographic studies of (S)-2-(1H-Imidazol-1-yl)succinic acid, a stereoisomer of this compound, reveal key features that govern its intermolecular interactions. nih.gov The molecule exists as a zwitterion, or inner salt, where the carboxylate group is deprotonated and negatively charged, while the imidazole ring is protonated. nih.gov This dual charge characteristic is significant for its interaction with biological macromolecules, which often have charged domains.
The structure is stabilized by intermolecular hydrogen bonds, specifically O—H···O and N—H···O interactions, which lead to a tightly bound three-dimensional network in its crystalline form. nih.gov This inherent capacity for hydrogen bonding is a primary mechanism through which small molecules interact with the amino acid residues of proteins, such as enzymes or receptors. The imidazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the carboxylate groups are potent hydrogen bond acceptors.
The presence of both a carboxylate and an imidazole functional group suggests that this compound could potentially interact with a variety of biological targets. For instance, the carboxylate end could chelate metal ions in metalloproteins or form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. The imidazole moiety is a well-known component of biologically active molecules and can participate in various non-covalent interactions, including pi-stacking with aromatic amino acid residues.
While specific receptor binding studies are not available, the structural elements of this compound suggest a potential for interaction with enzymes that recognize dicarboxylic acids or amino acid-like structures. However, without empirical data from binding assays or computational docking studies, the nature and affinity of these potential interactions remain speculative.
Table 1: Crystallographic and Structural Data of (S)-2-(1H-Imidazol-1-yl)succinic Acid
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | nih.gov |
| Molecular Weight | 184.15 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Form | Zwitterion | nih.gov |
| Key Interactions | Intermolecular O—H···O and N—H···O hydrogen bonds | nih.gov |
Cellular Uptake and Transport Mechanisms (Mechanistic Studies)
Direct mechanistic studies detailing the cellular uptake and transport of this compound are limited. However, a significant piece of indirect evidence for its ability to enter cells comes from its application as a probe for determining intracellular pH and cell volume using ¹H Nuclear Magnetic Resonance (NMR). nih.govresearchgate.netresearchgate.net The use of imidazol-1-ylalkanoic acids for this purpose inherently confirms their capacity to cross the cell membrane and exist within the intracellular environment.
The precise mechanisms by which this compound traverses the cell membrane have not been definitively characterized. Based on its structure as a small molecule containing a succinic acid moiety, several potential transport pathways could be involved. Succinic acid itself is a metabolic intermediate of the Krebs cycle and has known transporters in the cell membrane. It is plausible that this compound could be recognized, to some extent, by dicarboxylate transporters.
Given its zwitterionic nature at physiological pH, passive diffusion across the lipid bilayer is likely to be slow. nih.gov However, the molecule's small size and the presence of both polar (carboxylate, imidazole) and nonpolar (butane backbone) regions may facilitate some level of membrane permeability.
It is also possible that its uptake is mediated by carrier proteins that transport structurally similar molecules, such as amino acids or other small organic acids. The transport of small molecules across the cell membrane is a complex process that can involve one or more mechanisms, including passive diffusion, facilitated diffusion, and active transport. Without specific studies utilizing transport inhibitors or radiolabeled this compound, it is not possible to definitively identify the primary mechanism of its cellular uptake. Further research is required to elucidate the specific transporters or channels involved in the cellular influx of this compound.
Coordination Chemistry of 1h Imidazol 1 Yl Butanedioic Acid
Ligand Binding Properties with Transition Metals and Lanthanides
There is no specific information available regarding the chelation modes, coordination geometries, or experimentally determined stability constants for complexes formed between 1H-Imidazol-1-yl-butanedioic acid and transition metals or lanthanides. General principles of coordination chemistry suggest that the imidazole (B134444) nitrogen and the carboxylate oxygen atoms would be the primary coordination sites. The flexibility of the butanedioic acid backbone could allow for various binding modes, including monodentate, bidentate, and bridging coordination. However, without experimental data, any discussion remains speculative.
Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Similarly, there are no published reports on the design, synthesis, or structural characterization of MOFs or coordination polymers specifically incorporating this compound as a linker. The principles of MOF design would involve reacting this ligand with suitable metal ions or clusters under various conditions to promote the formation of extended crystalline networks. The resulting structural diversity and topology would depend on factors such as the coordination preference of the metal ion, the stoichiometry of the reactants, the solvent system, and the temperature. Research on related imidazole-dicarboxylate ligands demonstrates the potential for forming diverse architectures, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.govresearchgate.netepa.govrsc.org
Catalytic Activity of this compound Metal Complexes
The catalytic potential of metal complexes derived from this compound has not been investigated. In related systems, metal complexes containing imidazole-based ligands have shown promise in various catalytic applications. The presence of both an imidazole ring and carboxylic acid functionalities could, in principle, lead to complexes with interesting catalytic properties, potentially acting as Lewis acid or Brønsted acid catalysts. However, any such activity would need to be experimentally verified.
Research on Redox Properties of this compound Metal Complexes Remains an Unexplored Frontier
Despite the established existence and structural characterization of the chemical compound this compound, a thorough review of scientific literature reveals a significant gap in the investigation of the redox properties of its metal complexes. As of now, there are no published studies detailing the synthesis and subsequent electrochemical analysis of coordination compounds formed between this specific ligand and various metal ions.
This compound, also identified as (S)-2-(1H-Imidazol-1-yl)succinic acid, has been successfully synthesized and its crystal structure elucidated. This foundational work confirms the viability of the ligand for use in coordination chemistry. The molecule possesses both an imidazole ring and a butanedioic acid (succinic acid) moiety, offering multiple potential coordination sites for metal ions. The imidazole nitrogen atoms and the carboxylate oxygen atoms present opportunities for the formation of a diverse range of metal-ligand complexes with potentially interesting structural and electronic properties.
However, the subsequent step of complexing this ligand with metal ions and investigating the redox behavior of the resulting coordination compounds appears to be an uncharted area of research. Searches for electrochemical studies, such as cyclic voltammetry, that would elucidate the oxidation-reduction potentials and electron transfer characteristics of these potential complexes have not yielded any specific results.
In the broader field of coordination chemistry, metal complexes incorporating imidazole derivatives are a subject of considerable interest. Studies on related systems, where different imidazole-containing ligands are utilized, have demonstrated that the resulting metal complexes can exhibit rich redox chemistry. These investigations often reveal reversible or irreversible redox processes associated with either the metal center or the ligand itself, leading to applications in areas such as catalysis, sensing, and materials science. For instance, the electrochemical properties of metal complexes with ligands like 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole and various benzimidazole (B57391) derivatives have been reported, showcasing the potential for redox activity in this class of compounds.
The absence of such studies for metal complexes of this compound presents a clear opportunity for future research. The unique combination of the imidazole and dicarboxylic acid functionalities within a single ligand could lead to novel coordination polymers or discrete molecular complexes with distinct electrochemical signatures. Future investigations would need to focus first on the successful synthesis and characterization of these metal complexes, followed by detailed electrochemical analysis to understand their redox properties. Such work would not only expand the fundamental knowledge of coordination chemistry but also could pave the way for the development of new materials with tailored electronic functionalities.
Emerging Research Directions and Future Perspectives on 1h Imidazol 1 Yl Butanedioic Acid
Novel Synthetic Approaches and Flow Chemistry Integration
The synthesis of substituted imidazoles is a well-established field, with numerous methods available for creating a diverse range of derivatives. rsc.orgrsc.orgwisdomlib.orgpharmaguideline.com For 1H-Imidazol-1-yl-butanedioic acid, a key synthetic challenge lies in the regioselective N-alkylation of the imidazole (B134444) ring with a butanedioic acid precursor. Traditional methods often involve the reaction of imidazole with a suitable halo-substituted succinic acid derivative in the presence of a base. nih.gov However, these approaches can sometimes lead to mixtures of N1 and N3 substituted products, necessitating tedious purification steps.
Future research will likely focus on developing more efficient and selective synthetic routes. This could involve the use of novel catalysts, such as magnetic core nanoparticles functionalized with L-proline, which have shown success in the synthesis of other substituted imidazoles. rsc.org Another promising avenue is the application of flow chemistry. Continuous-flow reactors offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for rapid reaction optimization and scale-up. rsc.orgacs.orgacs.org The synthesis of other imidazole derivatives, such as 1H-4-substituted imidazoles and imidazo[1,2-a]pyridine-2-carboxylic acids, has been successfully demonstrated using high-temperature/high-pressure flow conditions, significantly reducing reaction times from hours to minutes. acs.orgacs.org The integration of flow chemistry for the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.
A potential flow synthesis setup could involve pumping a stream of imidazole and a suitable butanedioic acid derivative through a heated reactor coil containing a solid-supported base or catalyst. The product stream could then be directed to an in-line purification module, allowing for a fully automated and continuous production system.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges | Relevant Research on Analogues |
| Traditional Batch Synthesis | Well-established procedures, readily available starting materials. | Potential for low regioselectivity, long reaction times, difficult purification. | Synthesis of N-substituted imidazole derivatives. nih.gov |
| Catalytic Synthesis | Higher selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and stability, optimization of catalytic conditions. | L-proline derived magnetic core nanoparticles for tri- and tetra-substituted imidazoles. rsc.org |
| Flow Chemistry | Rapid reaction times, improved safety and scalability, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. | High-temperature/high-pressure synthesis of 1H-4-substituted imidazoles. acs.org |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the synthesis of this compound, particularly in a continuous flow setup, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate formation, and product yield without the need for offline sampling and analysis.
For the synthesis of imidazole derivatives, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands of the imidazole ring and the carboxylic acid groups. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through cells, can provide detailed structural information on the compounds in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts. The use of these in-situ monitoring techniques will be instrumental in rapidly optimizing reaction conditions such as temperature, pressure, and residence time in a flow reactor. youtube.com
Computational Design of Functional Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. tandfonline.commdpi.comnih.goviucr.orgorientjchem.org For this compound, DFT calculations can be used to predict its molecular structure, electronic properties, and spectroscopic signatures. iucr.org This information can then be correlated with experimental data to gain a deeper understanding of its chemical behavior.
Furthermore, computational methods can be used to design functional derivatives of this compound with tailored properties. mdpi.comnih.gov For instance, by systematically modifying the substituents on the imidazole ring or the dicarboxylic acid chain, it is possible to tune the compound's solubility, acidity, and ability to coordinate with metal ions. Molecular docking studies can be employed to predict the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors, thereby guiding the synthesis of new compounds with enhanced biological activity. tandfonline.comnih.govnih.govelsevierpure.com This integrated approach of computational design and experimental validation can significantly accelerate the discovery of novel functional molecules based on the this compound scaffold.
Table 2: Potential Applications of Computational Chemistry for this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Structural and electronic characterization. | Optimized geometry, vibrational frequencies, NMR chemical shifts, molecular electrostatic potential. tandfonline.comorientjchem.org |
| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, interaction modes with active sites. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Identification of key molecular descriptors for activity. nih.govnih.gov |
Exploration of Uncharted Biochemical Roles and Enzyme Targets
The imidazole moiety is a common feature in many biologically active molecules, including the amino acid histidine, and is known to participate in a variety of biological processes. wikipedia.orgmdpi.com Imidazole-containing compounds have been shown to exhibit a wide range of pharmacological activities, including antifungal, antihypertensive, and anticancer properties. elsevierpure.comyoutube.com The presence of the imidazole ring in this compound suggests that it may also possess interesting biochemical properties.
A key area of future research will be to explore the potential of this compound as an enzyme inhibitor. elsevierpure.comnih.gov The imidazole group can act as a ligand for metal ions in the active sites of metalloenzymes, while the butanedioic acid moiety could mimic natural substrates or bind to other regions of the enzyme. nih.gov For example, imidazole and its derivatives have been studied as inhibitors of carbonic anhydrase and cruzain. nih.govnih.gov Screening this compound against a panel of enzymes, particularly those involved in metabolic or signaling pathways implicated in disease, could reveal novel therapeutic targets.
Potential as a Building Block in Supramolecular Chemistry and Functional Materials
The bifunctional nature of this compound, with its N-donor imidazole ring and carboxylate groups, makes it an excellent candidate as a building block for the construction of supramolecular assemblies and functional materials. nih.govresearchgate.netrsc.orgnih.govresearchgate.net In particular, it could be used as an organic linker for the synthesis of metal-organic frameworks (MOFs). researchgate.netrsc.orgrsc.orgrsc.orgacs.orgmdpi.comacs.org MOFs are crystalline materials with high porosity and tunable properties, making them attractive for applications in gas storage, catalysis, and sensing. rsc.orgrsc.orgacs.orgacs.org
The imidazole group can coordinate to metal centers, while the carboxylate groups can bridge multiple metal ions to form extended three-dimensional networks. The specific geometry of this compound could lead to the formation of novel MOF topologies with unique properties. For example, imidazole-based MOFs have been investigated for their proton conductivity and as fluorescent sensors for the detection of various analytes. rsc.orgacs.orgacs.org Furthermore, the incorporation of this molecule into polymers could lead to the development of new materials with enhanced thermal stability or ionic conductivity. numberanalytics.com
Table 3: Potential Material Applications of this compound
| Material Type | Role of this compound | Potential Applications | Relevant Research on Analogues |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing, proton conduction. | Imidazole-based MOFs for proton conductivity and fluorescent sensing. rsc.orgacs.orgacs.org |
| Supramolecular Gels | Gelator molecule | Drug delivery, tissue engineering. | Self-assembly of imidazole derivatives into supramolecular structures. |
| Functional Polymers | Monomer or cross-linker | High-performance plastics, ion-exchange resins. | Imidazole-based polymers with high thermal stability and ionic conductivity. numberanalytics.com |
Integration into Systems Biology and Metabolomics Studies (Methodological Focus)
As research into the biochemical roles of this compound progresses, its integration into systems biology and metabolomics studies will be crucial for understanding its effects at a holistic level. mlsb.ioacs.orgnih.govnih.govdrugtargetreview.com Systems biology approaches aim to understand the complex interactions within biological systems, moving beyond the traditional one-target-one-drug paradigm. acs.orgnih.gov
If this compound is found to have a specific biological activity, metabolomics studies can be employed to investigate its impact on the global metabolic profile of cells or organisms. By measuring the changes in the levels of various metabolites after treatment with the compound, it is possible to identify the metabolic pathways that are perturbed. This information can provide valuable clues about the compound's mechanism of action and potential off-target effects. drugtargetreview.com Mass spectrometry is a key analytical technique in these studies, enabling the high-throughput measurement of a wide range of metabolites. drugtargetreview.com This systems-level understanding will be essential for the future development of this compound or its derivatives as therapeutic agents or research tools.
Q & A
Q. What are the standard methods for synthesizing 1H-Imidazol-1-yl-butanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with butanedioic acid precursors. Key steps include:
- Precursor selection : Use 1H-imidazole derivatives (e.g., 4-(1H-imidazol-1-yl)benzoic acid) as starting materials .
- Coupling reactions : Employ nucleophilic substitution or cross-coupling reactions (e.g., using palladium catalysts) to attach the imidazole moiety to the butanedioic acid backbone .
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (12–24 hrs) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How is the crystallographic structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Software like SHELXL refines structures to R-factors < 0.05 .
- Key metrics : Analyze bond lengths (e.g., C–N: ~1.32 Å in imidazole rings) and dihedral angles to confirm planar geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Address this by:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict spectra and compare with experimental results .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that affect peak splitting .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis requires:
- Chiral catalysts : Palladium complexes with BINAP ligands improve stereochemical control .
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers and quantify purity .
- Circular dichroism (CD) : Monitor optical activity to confirm configuration .
Q. How do computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., antimicrobial enzymes) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using datasets from PubChem .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Data Contradiction and Experimental Design
Q. How to address discrepancies in reported antimicrobial activity of this compound analogs?
- Methodological Answer :
- Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922) .
- Control compounds : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay conditions .
- Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-methyl vs. 4-nitro) to isolate structure-activity relationships .
Q. What experimental designs mitigate hydrolysis of the butanedioic acid moiety during storage?
- Methodological Answer :
- Storage conditions : Use anhydrous solvents (e.g., DMSO-d6) and inert atmospheres (N₂) to prevent moisture-induced degradation .
- Stability studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Lyophilization : Freeze-dry the compound to enhance shelf life .
Structural and Mechanistic Insights
Q. What role does hydrogen bonding play in the crystal packing of this compound?
- Methodological Answer : SC-XRD reveals:
- Intermolecular H-bonds : Carboxylic acid groups form dimers (O–H···O: ~1.85 Å), stabilizing the lattice .
- π-π stacking : Imidazole rings align face-to-face (3.5–4.0 Å spacing), contributing to crystallinity .
Q. How to synthesize and characterize metal complexes of this compound?
- Methodological Answer :
- Coordination chemistry : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures .
- Characterization : Use UV-Vis (d-d transitions), EPR (for Cu²⁺), and TGA to confirm complex stoichiometry .
Tables of Key Data
Table 1 : Crystallographic Parameters for this compound Derivatives
| Compound | Space Group | R-factor | Bond Length (C–N, Å) | Reference |
|---|---|---|---|---|
| 4-(Imidazol-1-yl)benzoic acid | P 1 | 0.035 | 1.32 | |
| (1H-Imidazol-4-yl)methanol | C2/c | 0.095 | 1.31 |
Table 2 : Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nucleophilic coupling | Pd(PPh₃)₄ | 78 | 99.5 | |
| Cross-coupling | CuI | 65 | 98.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
